1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
Description
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound is characterized by its complex structure, which includes multiple aromatic rings and a triazoloazepine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-31-19-11-8-17(9-12-19)25-24(30)29(18-10-13-20(32-2)21(15-18)33-3)16-23-27-26-22-7-5-4-6-14-28(22)23/h8-13,15H,4-7,14,16H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVMBIOETCRSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl groups: The phenyl groups with methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the aromatic rings may yield dihydro derivatives.
Scientific Research Applications
Pharmaceutical Research
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activities of this compound are primarily assessed through pharmacological studies that focus on:
- Enzyme Inhibition : Investigations into how the compound interacts with specific enzymes could reveal its potential as a therapeutic agent.
- Receptor Binding : Understanding how this compound binds to various receptors can elucidate its mechanism of action in biological systems.
Case Studies
Several studies have highlighted the efficacy of structurally similar compounds in various applications:
- Antitumor Studies :
- Antimicrobial Research :
-
Inflammation Modulation :
- A study found that related compounds reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic roles for similar structures.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the triazoloazepine moiety.
1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea: Lacks the 3,4-dimethoxyphenyl group.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea: Lacks the tetrahydro moiety.
Uniqueness
The uniqueness of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The activity is often measured in terms of Minimum Inhibitory Concentration (MIC), with some compounds displaying MIC values as low as 0.125 μg/mL against resistant strains .
Anticancer Properties
Research into the anticancer potential of triazole derivatives has also been promising. A study highlighted that certain triazole compounds can inhibit cell proliferation in cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to the structural features conferred by the triazole ring.
Neuroprotective Effects
The neuroprotective capabilities of triazole derivatives have been documented in various models. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors targeting specific pathways involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antibacterial Study :
- Anticancer Activity :
- Neuroprotective Study :
Data Tables
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis of this urea derivative likely involves multi-step reactions, starting with the coupling of substituted phenyl isocyanates with triazolo-azepin precursors. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance reaction homogeneity and yield .
- Reagent optimization : Triethylamine (TEA) may act as a base to neutralize byproducts (e.g., HCl) during urea bond formation .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical for isolating the product from unreacted intermediates. High-performance liquid chromatography (HPLC) can further refine purity (>95%) .
Q. How can the molecular structure and purity of the compound be confirmed?
Structural validation relies on spectroscopic and spectrometric techniques:
- NMR : H and C NMR can confirm the presence of methoxyphenyl groups (δ 3.7–3.9 ppm for OCH) and the triazolo-azepin moiety (distinct aromatic and aliphatic proton signals) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and isotopic pattern, ensuring no residual impurities .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric ratios .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s biological targets and mechanism of action?
Hypotheses suggest interactions with neurotransmitter receptors or kinases, but mechanistic studies require:
- Receptor binding assays : Radioligand displacement assays (e.g., using H-labeled ligands for serotonin or dopamine receptors) to quantify binding affinity (K) .
- Kinase profiling : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity (IC) .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in receptor active sites .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values or selectivity profiles may arise from:
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) alter lipophilicity and binding kinetics. Compare data with structurally similar compounds (e.g., triazolo-azepin derivatives in ) .
- Assay conditions : Variations in buffer pH, ATP concentration (for kinase assays), or cell lines (e.g., HEK293 vs. CHO) impact activity. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective or cytotoxic effects?
- In vitro : Primary neuronal cultures (e.g., rat cortical neurons) treated with glutamate or oxidative stressors (HO) to assess neuroprotection via MTT or LDH assays .
- In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with behavioral tests (rotarod, Morris water maze) and post-mortem histopathology .
- Control considerations : Include positive controls (e.g., memantine for neuroprotection) and validate blood-brain barrier penetration via LC-MS/MS quantification of brain homogenates .
Methodological Challenges and Solutions
Q. How can solubility and bioavailability limitations be addressed during preclinical development?
- Salt formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve intestinal absorption .
- Nanocarriers : Encapsulate the compound in liposomes or PEGylated nanoparticles for sustained release .
Q. What computational tools are effective for structure-activity relationship (SAR) studies?
- QSAR modeling : Use software like Schrödinger’s QikProp to correlate substituent electronic properties (Hammett σ constants) with bioactivity .
- Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond donors/acceptors) using MOE or Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
